molecular formula C19H16N2O B8222988 (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole CAS No. 220628-97-7

(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

Cat. No.: B8222988
CAS No.: 220628-97-7
M. Wt: 288.3 g/mol
InChI Key: UJADDXAPWQSGKQ-INIZCTEOSA-N
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Description

(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a complex organic compound with the molecular formula C19H16N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound with a nitrogen atom in the ring structure

Preparation Methods

The synthesis of (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole involves several steps. One common method includes the reaction of quinoline derivatives with oxazolines under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .

Scientific Research Applications

(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole can be compared with other quinoline derivatives, such as:

    Quinoline, 8-[(4S)-4,5-dihydro-4-methyl-4-phenyl-2-oxazolyl]-: This compound has a similar structure but with a methyl group instead of a phenylmethyl group.

    Quinoline, 8-[(4S)-4,5-dihydro-4-(phenyl)-2-oxazolyl]-: This compound has a phenyl group instead of a phenylmethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(4S)-4-benzyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)17-10-4-8-15-9-5-11-20-18(15)17/h1-11,16H,12-13H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJADDXAPWQSGKQ-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458850
Record name CTK0J6784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220628-97-7
Record name CTK0J6784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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